5-Methoxy-2-methylindole
Overview
Description
5-Methoxy-2-methylindole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is a white crystalline solid that is soluble in common organic solvents such as ethanol and dimethyl sulfoxide. It is relatively stable at room temperature but should be protected from light and air to prevent decomposition and oxidation .
Mechanism of Action
Target of Action
5-Methoxy-2-methylindole (5MeO2MeIn) is an indole derivative that has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the immune response by producing hypochlorous acid from hydrogen peroxide and chloride anion .
Mode of Action
It is known that 5meo2mein inhibits the chlorinating activity of mpo, potentially by binding to the active site of the enzyme and preventing the formation of hypochlorous acid .
Biochemical Pathways
5MeO2MeIn is involved in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis . Arylacetic acids are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting the production of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
It is known that the compound is used as a reactant in various chemical reactions, including the preparation of indolylquinoxalines, alkylindoles, and arylacetic acids .
Result of Action
In the context of jellyfish polyps, 5MeO2MeIn has been shown to induce strobilation, a process by which polyps transform into juvenile medusae . This process is triggered by the exposure of polyps to 5MeO2MeIn, resulting in the formation of ephyrae, the juvenile stage of medusae .
Action Environment
The action of 5MeO2MeIn can be influenced by environmental factors. For instance, in the case of jellyfish polyps, the concentration of 5MeO2MeIn and the duration of exposure can significantly affect the rate of strobilation . Specifically, exposure to 0.7–1.25 µM 5MeO2MeIn for 4 hours has been found to be a viable and efficient alternative to cooling to induce strobilation in polyps .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-methylindole plays a crucial role in biochemical reactions, particularly as an inhibitor of myeloperoxidase (MPO). MPO is an enzyme found in neutrophils and monocytes that produces hypochlorous acid from hydrogen peroxide and chloride ions during the immune response. By inhibiting MPO, this compound can reduce the production of hypochlorous acid, thereby modulating inflammatory responses . Additionally, this compound is involved in the metabolic synthesis of arylacetic acid, which has anti-inflammatory properties .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it has been used to induce strobilation in jellyfish polyps, a process where polyps transform into juvenile medusae. This compound triggers strobilation by interacting with cellular signaling pathways that regulate the development and differentiation of polyps . Furthermore, this compound’s inhibitory effect on MPO can impact cell signaling pathways involved in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with myeloperoxidase (MPO). By binding to MPO, this compound inhibits the enzyme’s chlorinating activity, reducing the production of hypochlorous acid . This inhibition can modulate inflammatory responses and protect cells from oxidative damage. Additionally, this compound’s role in the metabolic synthesis of arylacetic acid involves its participation in enzymatic reactions that produce anti-inflammatory compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, when used to induce strobilation in jellyfish polyps, the compound’s effectiveness and the survival rates of the resulting ephyrae can vary depending on the concentration and duration of exposure . Higher concentrations of this compound have been associated with increased deformities and lower survival rates of ephyrae . These temporal effects highlight the importance of optimizing dosage and exposure conditions in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. In studies involving jellyfish polyps, varying concentrations of this compound have been used to induce strobilation. Higher concentrations have been associated with increased deformities and lower survival rates of ephyrae, while lower concentrations have shown more favorable outcomes . These findings suggest that careful dosage optimization is crucial to achieving desired effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that produce arylacetic acid, an anti-inflammatory compound . The compound’s interaction with enzymes in these pathways facilitates the synthesis of arylacetic acid, which can modulate inflammatory responses. Additionally, this compound’s role as an MPO inhibitor can influence metabolic flux and metabolite levels by reducing the production of hypochlorous acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound’s interactions with specific targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell . These localization patterns can influence the compound’s effectiveness in modulating biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-methylindole can be synthesized through various methods. One common method involves the reaction of 2-methylindole with methoxy reagents under specific conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium acetate as a catalyst in arylation reactions and enantioselective Friedel-Crafts alkylations are some of the methods employed for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroindoles or other reduced forms.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
5-Methoxy-2-methylindole has diverse applications in scientific research:
Comparison with Similar Compounds
2-Methylindole: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxyindole: Lacks the methyl group, affecting its overall reactivity and biological activity.
5-Methoxy-3-methylindole: Similar structure but with the methyl group at a different position, leading to different chemical and biological properties
Uniqueness: 5-Methoxy-2-methylindole’s unique combination of methoxy and methyl groups enhances its reactivity in electrophilic substitution reactions and its potential as a versatile intermediate in organic synthesis. Its ability to inhibit MPO and its applications in inducing strobilation in jellyfish polyps further distinguish it from other indole derivatives .
Properties
IUPAC Name |
5-methoxy-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWGLJOQFUMFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148115 | |
Record name | 5-Methoxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-74-0 | |
Record name | 5-Methoxy-2-methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-2-methylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.